Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
Produktname:(R)-SN-38
(R)-SN-38 Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
- (R)-SN-38
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
- 7-Ethyl-10-Hydroxy Camptothecin, (R)-
- AKOS025394793
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-7-Ethyl-10-Hydroxy Camptothecin
- 9P899M3X4E
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- SCHEMBL16072280
- (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
- DTXSID90538620
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
- 647852-82-2
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
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- Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
- InChI-Schlüssel: FJHBVJOVLFPMQE-JOCHJYFZSA-N
- Lächelt: O1C([C@@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5C([H])=C(C([H])=C([H])C=5N=4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
Berechnete Eigenschaften
- Genaue Masse: 392.13700
- Monoisotopenmasse: 392.13722174 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 2
- Komplexität: 820
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 100
- Molekulargewicht: 392.4
Experimentelle Eigenschaften
- PSA: 101.65000
- LogP: 2.34760
(R)-SN-38 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S589945-5mg |
(R)-SN-38 |
647852-82-2 | 5mg |
$1728.00 | 2023-05-17 | ||
TRC | S589945-25mg |
(R)-SN-38 |
647852-82-2 | 25mg |
$ 27000.00 | 2023-09-06 | ||
TRC | S589945-10mg |
(R)-SN-38 |
647852-82-2 | 10mg |
$3284.00 | 2023-05-17 | ||
TRC | S589945-2.5mg |
(R)-SN-38 |
647852-82-2 | 2.5mg |
$907.00 | 2023-05-17 | ||
TRC | S589945-1mg |
(R)-SN-38 |
647852-82-2 | 1mg |
$414.00 | 2023-05-17 |
(R)-SN-38 Verwandte Literatur
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Empfohlene Lieferanten
atkchemica
(CAS:647852-82-2)(R)-SN-38

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung